molecular formula C24H26N2O6 B12193506 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(2-methoxyphenyl)acetamide

2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(2-methoxyphenyl)acetamide

Cat. No.: B12193506
M. Wt: 438.5 g/mol
InChI Key: YRLGUUVTGMXCCG-UHFFFAOYSA-N
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Description

2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(2-methoxyphenyl)acetamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chromene ring fused with a piperidine ring, forming a spiro junction. The acetyl and methoxyphenyl groups further contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Chromene Ring: This can be achieved through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.

    Spirocyclization: The chromene intermediate undergoes a cyclization reaction with a piperidine derivative to form the spiro junction.

    Acetylation: The resulting spiro compound is acetylated using acetic anhydride in the presence of a base.

    Methoxyphenyl Substitution: Finally, the acetylated spiro compound is reacted with 2-methoxyphenyl acetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The methoxyphenyl group can be substituted with other aromatic or aliphatic groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohols and reduced spiro compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide
  • 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-cyclooctylacetamide

Uniqueness

The uniqueness of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(2-methoxyphenyl)acetamide lies in its specific substitution pattern and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C24H26N2O6/c1-16(27)26-11-9-24(10-12-26)14-20(28)18-8-7-17(13-22(18)32-24)31-15-23(29)25-19-5-3-4-6-21(19)30-2/h3-8,13H,9-12,14-15H2,1-2H3,(H,25,29)

InChI Key

YRLGUUVTGMXCCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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